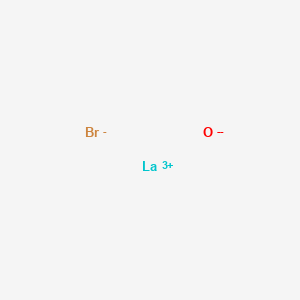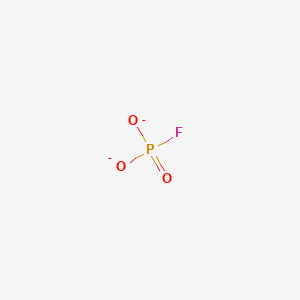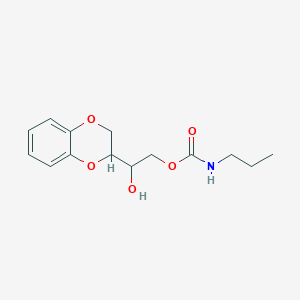
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Organon, and has since been studied for its potential therapeutic uses.
Mecanismo De Acción
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester selectively inhibits FAAH, which is the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anti-anxiety), and antidepressant effects. It has also been studied for its potential to reduce drug cravings and withdrawal symptoms in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels without directly affecting cannabinoid receptors. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, including:
1. Further studies on its potential therapeutic uses in pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors.
3. Studies on the long-term effects of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester on endocannabinoid levels and physiological processes.
4. Investigation of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential interactions with other drugs and medications.
5. Exploration of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrophenol with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been extensively studied for its potential therapeutic uses in various conditions, including pain, anxiety, depression, and addiction. It works by inhibiting the breakdown of endocannabinoids, which are natural compounds in the body that regulate pain, mood, and other physiological processes.
Propiedades
Número CAS |
13887-60-0 |
|---|---|
Nombre del producto |
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
Clave InChI |
FUTJWOQQAQVKAN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



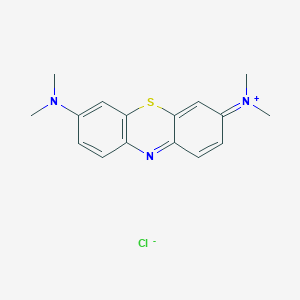
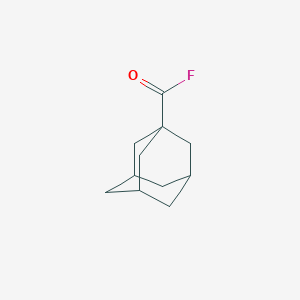
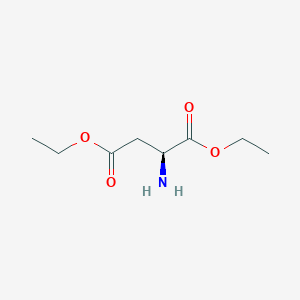
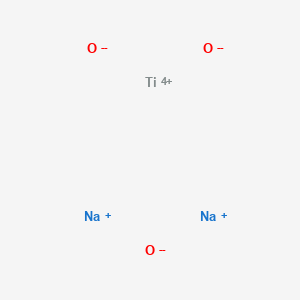
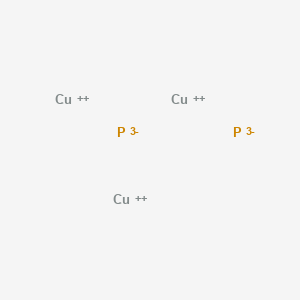
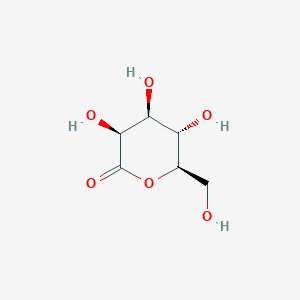
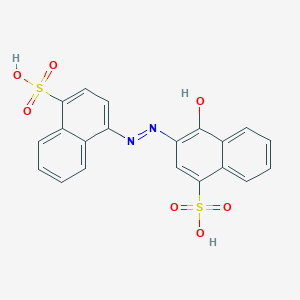
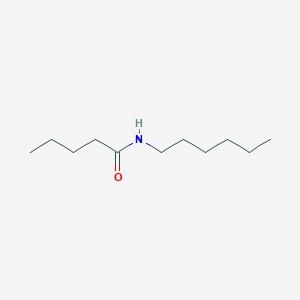
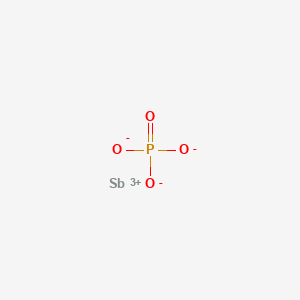
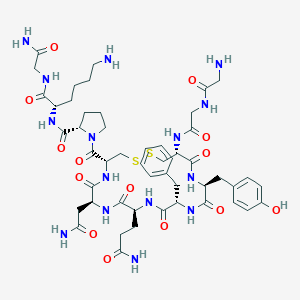
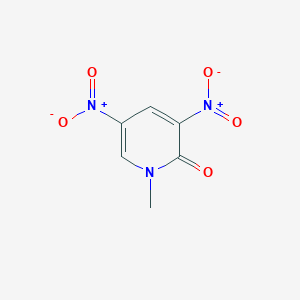
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
